molecular formula C12H16ClN B2615638 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride CAS No. 2097996-29-5

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride

Cat. No.: B2615638
CAS No.: 2097996-29-5
M. Wt: 209.72
InChI Key: YYAYAHYUSPKYRB-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride (CAS 62594-45-0) is a spirocyclic compound of interest in medicinal and organic chemistry research. With a molecular formula of C 12 H 16 ClN and a molecular weight of 209.72 g/mol, it serves as a versatile synthetic intermediate . The spiro[indene-2,3'-pyrrolidine] scaffold is a privileged structure that can be utilized to construct more complex polycyclic molecules. For instance, related dispiro compounds incorporating this core, such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, have been synthesized via 1,3-dipolar cycloaddition reactions and have shown promising anti-tumor activity in preliminary screenings . The indane and pyrrolidine structural motifs are frequently found in biologically active molecules and pharmaceuticals. As a member of this compound class, this compound provides researchers a key building block for developing novel substances with potential applications in drug discovery and material science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYAHYUSPKYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097996-29-5
Record name 1,3-dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride is being studied for its antimicrobial and anticancer properties. Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, making them valuable in drug development. For instance, a study highlighted the synthesis of related compounds that demonstrated potential anti-tumor properties through various mechanisms of action .

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Oxidation : Converting the compound into ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Transforming it into different reduced forms via hydrogenation techniques.
  • Substitution : Engaging in nucleophilic substitution reactions.

The biological activity of this compound has been a focal point in research. Studies have shown that derivatives of this compound can interact with specific molecular targets, modulating enzyme activities and influencing biochemical pathways. This interaction is crucial for developing therapeutic agents aimed at treating various diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes as a catalyst and in the development of new materials. Its unique chemical properties make it suitable for applications in organic electronics and photopolymerization processes .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructure CharacteristicsPrimary Applications
This compoundSpirocyclic structure with indene and pyrrolidineAnticancer, antimicrobial research
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochlorideSimilar spirocyclic structurePotential analgesic properties
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochlorideContains bromine atomAltered reactivity and potential bioactivity

Case Study 1: Anticancer Properties

A comprehensive study investigated the anticancer effects of derivatives related to this compound. The results indicated that these compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The study emphasized the need for further exploration of structural modifications to enhance efficacy .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of the compound. The findings revealed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involved disrupting bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spiro[indene-pyrrolidine/piperidine] derivatives allows for tailored applications in drug design, catalysis, and materials science. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Applications/Notes
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride C₁₂H₁₅N·HCl Pyrrolidine ring, HCl salt 209.72 Building block for BACE1 inhibitors; cited in 72 patents
Spiro[indene-2,4′-piperidin]-1(3H)-one hydrochloride C₁₃H₁₆ClNO Piperidine ring, ketone group 253.73 Potential CNS drug candidate; ketone enhances hydrogen bonding
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione C₁₂H₁₁NO₂ Two ketone groups (dione) 201.22 Reactive intermediate for heterocyclic synthesis; high oxygen content
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride C₁₄H₁₈ClNO₂ Piperidine ring, carboxylic acid group 267.75 Enhanced solubility due to carboxylic acid; used in peptide mimetics
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride C₁₂H₁₃BrClN Bromine substituent at C5 288.6 Halogenation improves lipophilicity; discontinued but relevant in SAR studies
3‐[2‐Amino‐6‐(2‐methylphenyl)quinolin‐3‐yl]‐1‐[(2R,3R)‐3‐hydroxy‐5‐methoxy‐1,3‐dihydrospiro[indene‐2,3'‐pyrrolidin]‐1'‐yl]propan‐1‐one C₃₃H₃₄N₄O₃ Hydroxy, methoxy, and quinoline moieties 558.66 Advanced BACE1 inhibitor; demonstrates therapeutic potential for Alzheimer’s

Key Findings

Ring Size and Rigidity: Pyrrolidine-based spiro compounds (e.g., this compound) exhibit greater conformational rigidity compared to piperidine analogs (e.g., Spiro[indene-2,4′-piperidin]-1(3H)-one hydrochloride), which may influence binding kinetics in enzyme inhibition . Piperidine derivatives often display improved solubility due to larger ring size and functional groups (e.g., carboxylic acid in C₁₄H₁₈ClNO₂) .

Functional Group Impact :

  • Ketone-containing derivatives (e.g., 2',5'-dione) are reactive intermediates in multicomponent synthesis, enabling rapid diversification of spiro scaffolds .
  • Halogenation (e.g., bromine in C₁₂H₁₃BrClN) enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted drugs .

Therapeutic Applications :

  • The hydroxy-methoxy spiro compound (C₃₃H₃₄N₄O₃) shows potent BACE1 inhibition (IC₅₀ < 100 nM), underscoring the role of electron-donating groups in enhancing enzyme affinity .
  • Pyrrolidine-based analogs are prevalent in patent literature, reflecting their versatility in fragment-based drug design .

Stability and Reactivity

  • Acid Sensitivity : HCl salts (e.g., this compound) are hygroscopic and require dry storage, whereas neutral diones (e.g., 2',5'-dione) are stable at room temperature .
  • Oxidative Stability : Brominated derivatives may exhibit lower thermal stability due to C-Br bond susceptibility, necessitating argon-packed storage for air-sensitive batches .

Biological Activity

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which combines an indene moiety with a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to compile and analyze the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15ClN\text{C}_{14}\text{H}_{15}\text{ClN}

This structure features a spiro connection that contributes to its unique pharmacological profile. The compound is synthesized through various methods, typically involving the reaction of indene derivatives with pyrrolidine under specific catalytic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor signaling pathways, potentially inhibiting enzymes involved in disease progression or altering cellular signaling mechanisms .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has the potential to serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies focused on various cancer cell lines have reported promising results:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast cancer)15.2Induction of apoptosis
HeLa (cervical cancer)22.5Cell cycle arrest
A549 (lung cancer)10.8Inhibition of proliferation

The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression, making it a candidate for further development as an anticancer drug .

Case Studies

A notable study conducted by researchers explored the synthesis and biological evaluation of various spirocyclic compounds related to this compound. The study highlighted that derivatives with modifications on the indene or pyrrolidine rings exhibited enhanced biological activities compared to the parent compound .

Another investigation assessed the compound's effect on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size when treated with the compound compared to controls, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. Methodological Insight

  • Catalyst Optimization : Lower Pd concentrations (2.5 mol%) reduce costs but require longer reaction times.
  • Substrate Design : Electron-deficient imines enhance electrophilicity, facilitating nucleophilic attack during cycloaddition .

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question
¹H and ¹³C NMR are primary tools for structural validation. Key signals include:

  • Spiro Junction : Distinctive coupling patterns (e.g., geminal protons near δ 3.0–4.0 ppm) .
  • Aromatic Protons : Multiplicity in the indene ring (δ 6.5–7.5 ppm) confirms substitution patterns .
  • Chiral Centers : NOE experiments or chiral HPLC resolve stereochemistry, critical for bioactive derivatives .

Q. Advanced Consideration

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing isomers .

What strategies address low yields in spiro[indene-pyrrolidine] syntheses, and how can data discrepancies be analyzed?

Advanced Research Question
Contradictions in reported yields often stem from substrate steric effects or catalyst deactivation. For example, Pd(PPh₃)₄-catalyzed reactions yield 77% for unhindered imines but drop to 50% for bulky analogs . Mitigation strategies:

  • Additives : Diphenylphosphoric acid (3a) stabilizes intermediates in Suzuki–Miyaura couplings .
  • Microwave Assistance : Reduces reaction times and improves homogeneity .

Q. Data Analysis Framework

  • Comparative Tables : Tabulate catalyst loading, temperature, and substrate structure to identify trends.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint bottlenecks .

How do substituents on the indene or pyrrolidine rings influence the compound’s physicochemical and biological properties?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability via reduced electron density, as seen in trifluoromethyl-spiroepoxides .
  • Steric Effects : Bulky aryl groups (e.g., 4-methoxyphenyl) hinder rotational freedom, affecting binding in drug targets .

Q. Case Study

  • Antimicrobial Activity : Spirocephalosporins with halogenated indene moieties show enhanced bacterial membrane penetration .

What challenges arise in resolving stereoisomerism in spiro compounds, and what techniques are most effective?

Advanced Research Question
Spiro junctions create axial chirality, complicating diastereomer separation. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-sulfinamides to induce asymmetry during synthesis .
  • Chromatographic Resolution : Chiral stationary phases (e.g., cellulose esters) separate enantiomers .

Q. Example

  • Epoxide Formation : Visible-light-mediated synthesis produces trifluoromethyl-spiroepoxides with contiguous quaternary centers, requiring careful NOE analysis to assign configurations .

What role do spiro[indene-pyrrolidine] derivatives play in drug discovery, particularly in targeting protein interactions?

Advanced Research Question
The spiro scaffold’s rigidity mimics bioactive conformations. Examples include:

  • Retinol-Binding Protein 4 (RBP4) Antagonists : Spiroazetidines and pyrrolidines disrupt protein-ligand interactions, relevant for macular degeneration .
  • Antiplasmodial Agents : Spirohydantoin derivatives exhibit activity via heme crystallization inhibition .

Q. Design Principles

  • Bioisosterism : Replace labile ester groups with stable heterocycles (e.g., oxiranes) to improve metabolic stability .

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